molecular formula C14H13ClN2O3S2 B2598225 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride CAS No. 2034619-37-7

4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride

Cat. No.: B2598225
CAS No.: 2034619-37-7
M. Wt: 356.84
InChI Key: XUQIXKJHFNGFBE-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride is a thiazole-based compound characterized by a central thiazole ring substituted at position 4 with a furan-3-yl group and at position 2 with a 4-(methylsulfonyl)phenylamine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-(furan-3-yl)-N-(4-methylsulfonylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2.ClH/c1-21(17,18)12-4-2-11(3-5-12)15-14-16-13(9-20-14)10-6-7-19-8-10;/h2-9H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQIXKJHFNGFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Substitution with Furan and Phenyl Groups: The thiazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the furan and phenyl groups.

    Introduction of the Methylsulfonyl Group: The phenyl ring is functionalized with a methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final amine product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, especially at the 2-position.

    Hydrolysis: The methylsulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted thiazoles.

    Hydrolysis: Sulfonic acids.

Scientific Research Applications

Antibacterial Properties

Thiazole derivatives, including 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride, have shown significant antibacterial activity against various strains of bacteria. Research indicates that thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics. For instance, studies have demonstrated that thiazole derivatives exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochlorideS. aureus17
N-(4-substituted thiazol-2-yl) acetamide derivativesE. coli16
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivativesBacillus subtilis18

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that thiazole derivatives can exhibit potent antifungal effects against pathogenic fungi such as Candida albicans and Aspergillus niger. The structure of the thiazole ring contributes significantly to its antifungal efficacy, suggesting that modifications to the thiazole moiety can enhance activity .

Table 2: Antifungal Activity of Thiazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochlorideC. albicans31.25
New thiazole-integrated pyridine derivativesA. niger15.62

Anticancer Activity

The anticancer potential of thiazole compounds has been widely studied, with promising results in various cancer cell lines. For example, derivatives of thiazole have shown significant cytotoxic effects against human lung adenocarcinoma cells and glioblastoma cells, with IC50 values indicating strong selectivity and potency . The presence of specific substituents on the thiazole ring appears to enhance its anticancer properties.

Table 3: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochlorideA549 (lung adenocarcinoma)23.30
N-acylated 2-amino-5-benzyl-thiazolesU251 (glioblastoma)<10

Structure Activity Relationship (SAR) Studies

Understanding the structure activity relationship of thiazole derivatives is crucial for optimizing their biological activities. Research has shown that modifications at specific positions on the thiazole ring can significantly affect the compound's efficacy against bacteria and cancer cells. For instance, the introduction of electron-withdrawing groups has been linked to increased potency in anticancer assays .

Mechanism of Action

The mechanism of action of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The furan and phenyl groups contribute to the compound’s binding affinity and specificity, while the methylsulfonyl group can enhance its solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride, highlighting substituent variations, synthesis methods, and spectral/biological properties:

Compound Name Key Substituents Synthesis Method Key Spectral/Biological Data Reference
4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) 4-Nitrophenyl, Tosyl group Electrophilic substitution IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹); High yield (94%) via reflux in ethanol
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide hydrochloride (4b) Thiophen-2-yl, Aminocyclopropyl Cyclocondensation Melting point: 198–200°C; MS (EI) m/z: 424.2; Anti-LSD1 activity
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine Fluorobenzylidene, Methoxybenzylidene Ultrasonication-assisted coupling Broad-spectrum insecticidal/fungicidal activity
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide Butylphenyl, Phenylacetamide N-acylation with chloroacetate InChIKey: YGGZZZZYVUTIAX-UHFFFAOYSA-N; Supplier data available
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Chlorophenyl, Dimethylaminobenzylidene Schiff base formation Crystallographic Monoclinic P2₁/c space group; Potential fluorescence properties

Key Comparison Points

Furan-3-yl vs.

Synthetic Routes :

  • Analogous compounds (e.g., 11a, 4b) are synthesized via cyclization (thiourea + ketone) or electrophilic substitution, whereas the target compound likely requires tailored sulfonylation steps for the methylsulfonyl group .

Anti-LSD1 activity in compound 4b highlights the therapeutic relevance of heterocyclic substituents, though furan’s role in such activity remains unexplored .

Spectral Characterization :

  • IR spectra of related thiazoles (e.g., 11a) confirm C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) vibrations, consistent with tautomeric stability observed in triazole-thione analogs .

Biological Activity

4-(Furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a furan ring, a thiazole moiety, and a methylsulfonyl group, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride have been assessed across various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications in the thiazole structure can enhance activity against various pathogens. Specifically, the compound showed promising results against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

2. Anticancer Properties

Thiazole compounds are recognized for their anticancer potential. In vitro studies have shown that certain thiazole derivatives possess cytotoxic effects against different cancer cell lines. For instance, compounds similar to 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride were evaluated for their ability to inhibit cell proliferation in cancer models, revealing IC₅₀ values indicating effective growth inhibition . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances anticancer activity.

CompoundCell Line TestedIC₅₀ (µg/mL)
Compound AHT29 (colon cancer)1.61 ± 1.92
Compound BA-431 (skin cancer)1.98 ± 1.22
4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine HClVariousTBD

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines such as IL-1 and TNF-alpha. These compounds have shown efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions . The mechanism involves the inhibition of specific kinases associated with inflammatory pathways.

Case Studies

Several case studies have explored the biological activities of related thiazole compounds:

  • Antitumor Efficacy : A study on thiazole-based compounds revealed that specific substitutions on the thiazole ring significantly increased their antitumor activity against various cancer cell lines, suggesting that similar modifications could enhance the efficacy of 4-(furan-3-yl)-N-(4-(methylsulfonyl)phenyl)thiazol-2-amine hydrochloride .
  • Antimicrobial Testing : In a comparative study, thiazole derivatives were tested against both Gram-positive and Gram-negative bacteria, demonstrating that the incorporation of the furan ring improved antibacterial activity compared to other structural analogs .

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